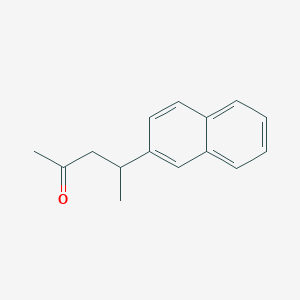
4-(Naphthalen-2-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a naphthalene ring attached to a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)pentan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired ketone. For example, the reaction of 2-naphthylmagnesium bromide with 2-pentanone under anhydrous conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
4-(Naphthalen-2-yl)pentan-2-one has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Naphyrone: A compound with a similar naphthalene structure but different functional groups.
Naphthalene derivatives: Compounds like nafacillin, naftifine, and tolnaftate, which also contain naphthalene rings.
Uniqueness
4-(Naphthalen-2-yl)pentan-2-one is unique due to its specific combination of a naphthalene ring and a pentan-2-one moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
56600-88-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-naphthalen-2-ylpentan-2-one |
InChI |
InChI=1S/C15H16O/c1-11(9-12(2)16)14-8-7-13-5-3-4-6-15(13)10-14/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
JCAKVFJBIRSSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















